molecular formula C24H17ClN4O2S B2745138 3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034368-86-8

3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2745138
CAS RN: 2034368-86-8
M. Wt: 460.94
InChI Key: ULXJAPZSRDXFHF-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H17ClN4O2S and its molecular weight is 460.94. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The synthesis and structural characterization of quinazolinone derivatives have led to the discovery of compounds with significant antitumor activities. One study synthesized a derivative, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrating better antitumor efficacy than reference compounds in human hepatoma and melanoma cells. The study employed techniques such as NMR, MS, FT-IR spectra, and X-ray diffraction for structural characterization, and DFT-optimized structures showed consistency with experimental results. Molecular docking suggested favorable interactions between the compound and the SHP2 protein, hinting at a mechanism of action involving enzyme inhibition (Zhou et al., 2021).

Antihistaminic Agents

Another area of application is the development of new H1-antihistaminic agents. A study synthesized novel quinazolin-4-(3H)-ones as potential H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in guinea pigs. The compound, 2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(2-methyl phenyl) quinazolin-4(3H)-one, emerged as notably active, with minimal sedation compared to the reference standard, chlorpheniramine maleate, suggesting its potential as a lead molecule for further development into new antihistaminic drugs (Alagarsamy & Parthiban, 2013).

Antimicrobial and Anti-inflammatory Properties

Quinazolinone derivatives have also been explored for their antimicrobial and anti-inflammatory properties. Research into novel quinazolinone-4-one/4-thione derivatives has shown promising antimicrobial, analgesic, and anti-inflammatory activities. This exploration is based on modifying structures to retain features essential for activity, indicating the potential for developing new therapeutic agents with lesser side effects in these domains (Dash et al., 2017).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-18-12-10-16(11-13-18)14-29-23(30)19-8-4-5-9-20(19)26-24(29)32-15-21-27-22(28-31-21)17-6-2-1-3-7-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXJAPZSRDXFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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